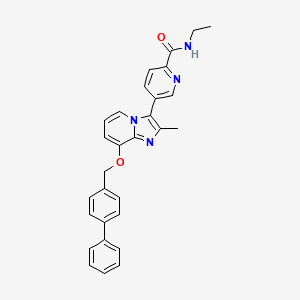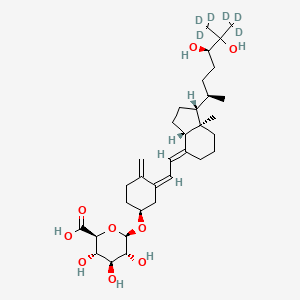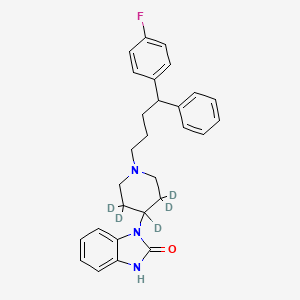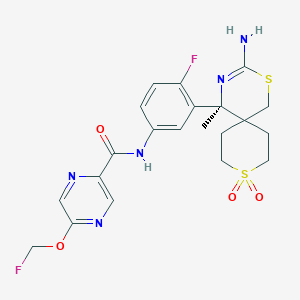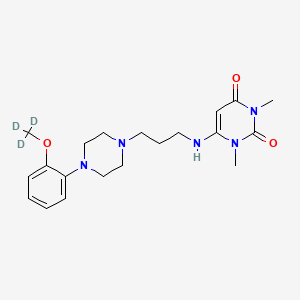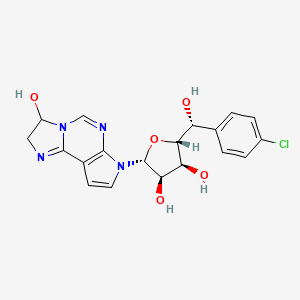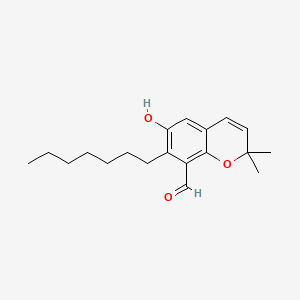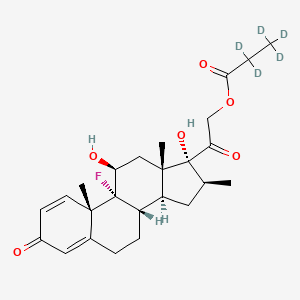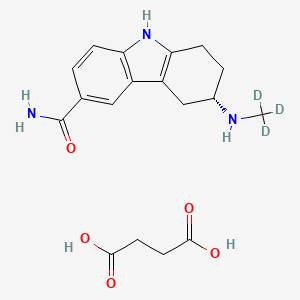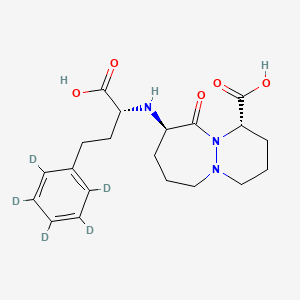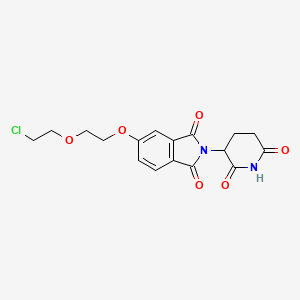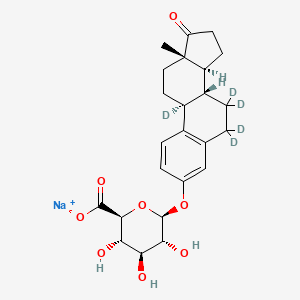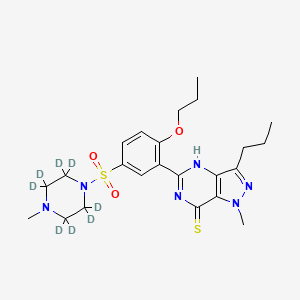
Propoxyphenyl-Thiosildenafil-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propoxyphenyl-Thiosildenafil-d8 is a deuterated analog of thiosildenafil, a compound structurally related to sildenafil, which is widely known for its use in treating erectile dysfunction. The molecular formula of this compound is C23H24D8N6O3S2, and it has a molecular weight of 512.72 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .
Preparation Methods
The synthesis of Propoxyphenyl-Thiosildenafil-d8 involves several steps, starting with the preparation of the core sildenafil structure, followed by the introduction of the propoxyphenyl and thio groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Propoxyphenyl-Thiosildenafil-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Propoxyphenyl-Thiosildenafil-d8 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: It is used in studies involving the inhibition of phosphodiesterase-5 (PDE-5), an enzyme that plays a role in various physiological processes.
Medicine: It is used in research related to the treatment of erectile dysfunction and other conditions involving PDE-5 inhibition.
Industry: It is used in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of related compounds
Mechanism of Action
Propoxyphenyl-Thiosildenafil-d8 exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and increased blood flow. The molecular targets involved in this pathway include the nitric oxide (NO) signaling pathway and the cGMP-dependent protein kinase (PKG) pathway .
Comparison with Similar Compounds
Propoxyphenyl-Thiosildenafil-d8 is similar to other sildenafil analogs, such as:
Propoxyphenyl Thioaildenafil: This compound has a similar structure but with slight variations in the functional groups attached to the core structure.
Propoxyphenyl Aildenafil: Another analog with structural similarities but different functional groups.
Propoxyphenyl Hydroxyethylthiosildenafil: This compound has additional hydroxyethyl groups, making it distinct from this compound
Properties
Molecular Formula |
C23H32N6O3S2 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
1-methyl-5-[5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C23H32N6O3S2/c1-5-7-18-20-21(28(4)26-18)23(33)25-22(24-20)17-15-16(8-9-19(17)32-14-6-2)34(30,31)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,33)/i10D2,11D2,12D2,13D2 |
InChI Key |
FKEJNNYWAHHVDX-BGKXKQMNSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H] |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


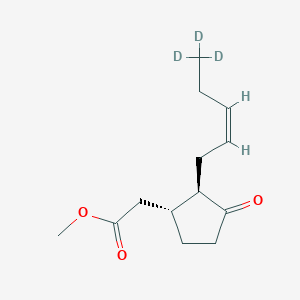
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
